molecular formula C13H20N4O3 B1486738 4-(6-Oxo-1,6-dihydro-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester CAS No. 1159568-09-8

4-(6-Oxo-1,6-dihydro-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B1486738
CAS No.: 1159568-09-8
M. Wt: 280.32 g/mol
InChI Key: HNVUPHNOAUSSIU-UHFFFAOYSA-N
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Description

4-(6-Oxo-1,6-dihydro-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of piperazine derivatives Piperazines are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and other industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Oxo-1,6-dihydro-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester typically involves the following steps:

  • Formation of Piperazine Derivative: : Piperazine is reacted with an appropriate carboxylic acid derivative to form the piperazine-1-carboxylic acid ester.

  • Introduction of Pyrimidinone Ring: : The pyrimidinone ring is introduced through a cyclization reaction, often involving the use of a suitable cyclizing agent.

  • Protection of Carboxylic Acid: : The carboxylic acid group is protected using tert-butyl esterification to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed to introduce functional groups or modify existing ones.

  • Reduction: : Reduction reactions can be used to reduce specific functional groups within the molecule.

  • Substitution: : Substitution reactions can be employed to replace certain atoms or groups with others.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Overview

The compound 4-(6-Oxo-1,6-dihydro-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester is a derivative of piperazine and pyrimidine, which has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article discusses its scientific research applications, particularly in the fields of oncology and pharmacology.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. It has been shown to exhibit anti-cancer properties , particularly against various types of malignancies, including:

  • Solid tumors
  • Lymphatic system cancers
  • Blood system cancers

Research indicates that compounds similar to this one can act as selective inhibitors of cancer cell proliferation, making them suitable candidates for targeted cancer therapies .

Pharmaceutical Formulations

The compound is often explored in combination with other therapeutic agents to enhance efficacy and reduce side effects. For instance, formulations combining this compound with other anti-cancer drugs have shown improved outcomes in preclinical models, suggesting a synergistic effect that could be beneficial in clinical settings .

Case Study 1: Combination Therapy in Cancer Treatment

In a recent clinical trial, a combination therapy involving This compound was tested alongside established chemotherapeutics in patients with non-small cell lung cancer (NSCLC). The results indicated:

  • A significant reduction in tumor size compared to baseline measurements.
  • Improved patient tolerance to treatment with fewer adverse effects reported.

This study underscores the compound's potential as part of a multi-faceted approach to cancer treatment .

Case Study 2: Targeted Drug Delivery

Another innovative application involves the use of this compound in targeted drug delivery systems. Researchers have developed nanoparticles encapsulating the compound for localized delivery to tumor sites. This method aims to:

  • Increase drug concentration at the tumor site.
  • Minimize systemic exposure and associated side effects.

Early results from animal models show promising outcomes, with enhanced therapeutic efficacy and reduced toxicity compared to conventional delivery methods .

Comparative Analysis Table

Application AreaDescriptionOutcome/Benefit
Anticancer ActivityInhibits cancer cell proliferationSelective targeting of tumors
Combination TherapyUsed with other drugs for enhanced efficacyImproved patient outcomes
Targeted Drug DeliveryEncapsulated in nanoparticles for localized treatmentIncreased efficacy, reduced toxicity

Mechanism of Action

The mechanism by which 4-(6-Oxo-1,6-dihydro-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Similar Compounds:

  • Piperazine-1-carboxylic acid tert-butyl ester: : Similar in structure but lacks the pyrimidinone ring.

  • Pyrimidinone derivatives: : Similar in the pyrimidinone moiety but differ in the presence of the piperazine ring.

  • Other piperazine derivatives: : Various piperazine derivatives with different substituents and functional groups.

Uniqueness: The uniqueness of 4-(6-Oxo-1,6-dihydro-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester lies in its combination of the piperazine and pyrimidinone rings, which provides it with distinct chemical and biological properties compared to other similar compounds.

Biological Activity

4-(6-Oxo-1,6-dihydro-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester (CAS Number: 1159568-09-8) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H17N3O3
  • Molecular Weight : 280.32 g/mol
  • Structure : The compound features a piperazine ring substituted with a pyrimidine moiety and a tert-butyl ester group, which is significant for its biological activity.

Anti-Cancer Properties

Research indicates that this compound exhibits notable anti-cancer activity. It has been evaluated in various studies for its efficacy against different cancer cell lines.

  • Mechanism of Action : The compound is thought to inhibit specific pathways involved in tumor growth and metastasis. It has shown potential as a competitive ATP inhibitor and an allosteric inhibitor of certain receptor mutations involved in cancer progression .
  • In Vitro Studies : In vitro assays demonstrated that the compound significantly reduces cell proliferation in various cancer cell lines, including triple-negative breast cancer (TNBC) cells. For instance, it displayed an IC50 value of 0.126 μM against MDA-MB-231 cells, indicating strong potency .
  • In Vivo Studies : Animal model studies have shown that treatment with this compound can inhibit lung metastasis in TNBC more effectively than established drugs such as TAE226. This suggests a promising therapeutic window for clinical applications .

Other Pharmacological Activities

Apart from anti-cancer effects, the compound has shown potential in other therapeutic areas:

  • Anti-inflammatory Effects : Some derivatives of the compound have been studied for their anti-inflammatory properties, indicating a broader pharmacological profile beyond oncology .
  • Selectivity and Toxicity : The compound exhibits a favorable selectivity index, showing significantly lower toxicity against normal cells compared to cancerous cells, which is crucial for reducing side effects during treatment .

Case Studies

Study ReferenceCancer TypeIC50 ValueObservations
TNBC0.126 μMStrong inhibition of cell proliferation; reduced lung metastasis in mice models.
Various CancersNot specifiedTested against multiple cancer types including NSCLC and SCLC; shown to be well-tolerated with valuable pharmacological properties.
TrypanosomiasisNot specifiedDemonstrated moderate anti-trypanosomal activity; potential for development as an anti-infective agent.

Properties

IUPAC Name

tert-butyl 4-(6-oxo-1H-pyrimidin-4-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)17-6-4-16(5-7-17)10-8-11(18)15-9-14-10/h8-9H,4-7H2,1-3H3,(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVUPHNOAUSSIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 6-chloro-3H-pyrimidin-4-one (˜0.23 mol) in sec-butanol (525 mL) was added ethyldiisopropylamine (49.7 mL, 0.3 mol) and BOC-piperazine (available from Aldrich; 55.9 g, 0.3 mol). The reaction was stirred at 80° C. for 8 hours, and then allowed to cool to room temperature. The crude reaction mixture was filtered, and washed with sec-butanol to give 4-(6-oxo-1,6-dihydro-pyrimidin-4-yl) -piperazine-1-carboxylic acid tert-butyl ester (47.8 g, 74%) LCMS Purity=100% (Rt=1.42). 1H NMR (400 MHz, CDCl3) δ 7.80 (s, 1H), 5.34 (s, 1H), 3.56-3.46 (m, 4H), 3.46-3.38 (m, 4H), 1.38 (s, 9H).
Quantity
0.23 mol
Type
reactant
Reaction Step One
Quantity
525 mL
Type
solvent
Reaction Step One
Quantity
49.7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(6-Oxo-1,6-dihydro-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester
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4-(6-Oxo-1,6-dihydro-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester

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